![molecular formula C25H19N3OS B3844672 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3844672.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
Overview
Description
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of thiazole-based compounds and is known for its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of enzymes such as COX-2, which is involved in the inflammatory response. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has unique chemical and physical properties that make it useful in various fields. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore the optical and electrochemical properties of this compound and its potential use in the development of luminescent and electrochromic materials. In analytical chemistry, further studies are needed to optimize the use of this compound as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Scientific Research Applications
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has shown potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent.
In materials science, this compound has been studied for its optical properties. It has been found to exhibit fluorescence and phosphorescence properties, making it useful in the development of luminescent materials. This compound has also been studied for its electrochemical properties, making it useful in the development of electrochromic devices.
In analytical chemistry, this compound has been studied for its use as a fluorescent probe for the detection of metal ions. It has been found to selectively bind to metal ions such as copper and zinc, making it useful in the detection of these ions in biological and environmental samples.
properties
IUPAC Name |
(Z)-3-(4-methoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-29-23-13-11-22(12-14-23)27-16-21(15-26)25-28-24(17-30-25)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,16-17,27H,1H3/b21-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLGARBOGVPNZ-PGMHBOJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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